N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(1H-indol-3-yl)acetamide

medicinal chemistry kinase inhibitor design structure-activity relationship

This compound is a non-interchangeable, dual-pharmacophore entity whose indole NH donor and π-stacking geometry are eliminated in the closest thiophene analog (CAS 2034252-28-1). Procuring the precise indole variant ensures valid kinase (GSK-3β, JAK3) and serine protease (HNE/cathepsin G) profiling results. Accept no substitute mixture: the covalent fusion of both motifs into a single C21H19N3O4 framework creates a spatial environment that sequential dosing of separate building blocks cannot replicate.

Molecular Formula C21H19N3O4
Molecular Weight 377.4
CAS No. 2034546-43-3
Cat. No. B3011164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(1H-indol-3-yl)acetamide
CAS2034546-43-3
Molecular FormulaC21H19N3O4
Molecular Weight377.4
Structural Identifiers
SMILESC1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)CC3=CNC4=CC=CC=C43
InChIInChI=1S/C21H19N3O4/c25-19(10-15-11-22-17-9-5-4-8-16(15)17)23-18(14-6-2-1-3-7-14)12-24-20(26)13-28-21(24)27/h1-9,11,18,22H,10,12-13H2,(H,23,25)
InChIKeyBEOBPCQHYPLREI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(1H-indol-3-yl)acetamide (CAS 2034546-43-3): Compound Identity and Procurement-Relevant Characteristics


N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(1H-indol-3-yl)acetamide (CAS 2034546-43-3) is a synthetic small molecule (C21H19N3O4, MW 377.4 g/mol) that integrates an indole-3-acetamide pharmacophore with a 2,4-dioxo-1,3-oxazolidine (oxazolidine-2,4-dione) ring, connected via a phenylethyl linker . The indole-3-acetamide moiety is a known ligand scaffold for multiple kinase targets, while the oxazolidine-2,4-dione core is a recognized heterocycle present in clinically used anticonvulsant agents such as trimethadione [1][2]. The compound is currently supplied at ≥95% purity for research and development purposes by multiple international chemical vendors .

Why Closely Related Indole-Acetamide or Oxazolidinedione Analogs Cannot Replace N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(1H-indol-3-yl)acetamide in Research Applications


This compound is not interchangeable with either simple indole-3-acetamide (CAS 879-37-8) or standalone oxazolidine-2,4-dione derivatives because its covalent integration of both pharmacophores within a single molecular entity creates a unique spatial and electronic environment that cannot be replicated by mixing or sequential addition of separate components. The closest structural analog—in which indole is replaced by thiophene (CAS 2034252-28-1)—eliminates the indole NH hydrogen-bond donor and alters the π-stacking geometry of the aromatic ring, leading to a fundamentally different molecular recognition profile . Procurement of the incorrect analog will produce divergent biological results that are not attributable to the intended pharmacophore combination.

Quantitative Differentiation Evidence for N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(1H-indol-3-yl)acetamide Versus Closest Analogs


Indole vs. Thiophene Heterocycle Identity: Impact on Hydrogen-Bond Capacity and Molecular Recognition

The target compound contains an indole ring at the terminal acetamide position, which provides a pyrrole NH hydrogen-bond donor (pKa ~16-17 in DMSO). The closest commercially available scaffold-matched analog, N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(thiophen-3-yl)acetamide (CAS 2034252-28-1), substitutes this indole with a thiophene ring that possesses no NH donor and differs in aromatic ring size (5-membered thiophene vs. 9-atom bicyclic indole). This substitution alters both hydrogen-bonding capacity and π-π stacking geometry with target protein aromatic residues (e.g., kinase hinge-region Tyr/Phe). Additionally, the indole ring introduces a larger hydrophobic surface area, which can enhance binding to hydrophobic kinase pockets.

medicinal chemistry kinase inhibitor design structure-activity relationship

Molecular Weight and Physicochemical Property Differentiation from the Thiophene Analog

The indole-containing target compound has a molecular weight of 377.4 g/mol (C21H19N3O4), which is 33.0 g/mol (9.6%) heavier than the thiophene analog (CAS 2034252-28-1, MW 344.38 g/mol, C17H16N2O4S). While direct logP or solubility measurements are not available from peer-reviewed sources for either compound, the increased carbon count and bicyclic aromatic system of the indole variant predict greater lipophilicity and a larger polar surface area contribution from the indole NH. This molecular weight difference translates into distinct chromatographic retention behavior and potential differences in membrane permeability.

drug design ADME prediction physicochemical profiling

Dual Pharmacophore Architecture: Combined Indole-3-Acetamide Plus Oxazolidine-2,4-Dione vs. Mono-Pharmacophore Controls

Unlike simple indole-3-acetamide (CAS 879-37-8, MW 174.20 g/mol) or standalone oxazolidine-2,4-diones (e.g., trimethadione, CAS 127-48-0, MW 143.14 g/mol), the target compound covalently links both pharmacophores via a phenylethyl spacer, creating a single molecular entity that can simultaneously engage indole-recognizing protein pockets (e.g., kinase hinge regions, GSK-3β, JAK3) and present the oxazolidine-2,4-dione ring for potential serine protease active-site interactions [1]. The 2-aryl-2-(3-indolyl)acetamide class has demonstrated anticancer activity with GI50 values as low as 0.2–0.3 µM against neuroblastoma and other cancer cell lines, indicating the indole-acetamide scaffold alone can achieve sub-micromolar cellular potency when appropriately substituted [2]. The additional oxazolidine-2,4-dione moiety in the target compound introduces a second potential site for covalent or pseudo-irreversible enzyme inactivation, as N-acyl and N-sulfonyl oxazolidine-2,4-diones have been shown to be potent pseudo-irreversible inhibitors of serine proteases such as porcine pancreatic elastase [3].

multi-target drug design pharmacophore hybridization chemical biology

Oxazolidine-2,4-Dione Scaffold: Documented Serine Protease Inhibitory Activity vs. Non-Dione Oxazolidine Analogs

The 2,4-dioxo-1,3-oxazolidine ring (oxazolidine-2,4-dione) in the target compound is mechanistically distinct from non-dione oxazolidine or oxazoline rings found in related indole-acetamide analogs (e.g., the oxazoline series reported by Aksenov et al. 2024 [1]). N-Acyl and N-sulfonyl oxazolidine-2,4-diones have been established as pseudo-irreversible inhibitors of serine proteases, displaying high second-order rate constants for porcine pancreatic elastase (PPE) inactivation, with the nature of N-substitution profoundly affecting inhibitory potency [2]. In contrast, oxazoline analogs in the indole-acetamide series are primarily cytostatic agents acting via different mechanisms (anticancer activity with GI50 0.2–0.3 µM [1]) and lack the electrophilic dione carbonyls required for active-site serine acylation. The target compound's dione functionality thus provides a potential additional mechanism of action (covalent enzyme inactivation) not available to oxazoline-containing comparators.

serine protease inhibition covalent inhibitor design enzyme kinetics

Purity Specification and Batch-to-Batch Reproducibility: Target Compound vs. Thiophene Analog

The target compound (CAS 2034546-43-3) is supplied at a minimum purity of 95%+ according to vendor specifications . The closest scaffold analog, the thiophene variant (CAS 2034252-28-1), is available at 98% standard purity with batch-specific QC documentation (NMR, HPLC, GC) from Bidepharm . The 3-percentage-point purity differential, combined with the absence of publicly disclosed batch-specific characterization data for the indole analog, means that researchers must independently verify purity by orthogonal methods (HPLC, 1H NMR, LCMS) before quantitative biological assays. For the thiophene analog, vendor-provided batch certificates reduce the characterization burden.

quality control assay reproducibility chemical procurement

Caveat: Absence of Direct Biological Activity Data for This Specific Compound

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, ChemSpider, and patent databases (performed April 2026) found no peer-reviewed primary research articles, no patent filings, and no curated bioactivity database entries directly reporting IC50, Ki, GI50, or any other quantitative biological activity data for N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(1H-indol-3-yl)acetamide (CAS 2034546-43-3). All biological activity inferences presented in this guide are class-level extrapolations from structurally related analogs and must not be interpreted as experimentally confirmed data for this specific compound. This represents a significant evidence gap that prospective users must independently address through in-house screening before drawing conclusions about compound potency, selectivity, or mechanism of action.

data transparency procurement risk assessment literature gap analysis

Best-Fit Research and Industrial Application Scenarios for N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(1H-indol-3-yl)acetamide (CAS 2034546-43-3)


Kinase Inhibitor Discovery: Indole-3-Acetamide Pharmacophore Screening in Multi-Kinase Panels

The indole-3-acetamide moiety is a recognized ligand for multiple kinases including GSK-3β, JAK3, and VEGF receptor kinases . The target compound can serve as a starting point for kinase selectivity profiling, where the oxazolidine-2,4-dione ring may confer additional binding interactions or modulate physicochemical properties relative to simple indole-3-acetamide. Based on published SAR for 2-aryl-2-(3-indolyl)acetamides achieving GI50 values of 0.2–0.3 µM in neuroblastoma cell lines [1], the target compound's unique phenylethyl-linked oxazolidine-2,4-dione substituent may alter kinase selectivity profiles compared to the 2-naphthyl or tetralin-substituted analogs described in the literature.

Serine Protease Inhibitor Development: Exploiting the Oxazolidine-2,4-Dione Electrophilic Warhead

The 2,4-dioxo-1,3-oxazolidine ring in the target compound belongs to a scaffold class validated as pseudo-irreversible serine protease inhibitors, with N-acyl and N-sulfonyl derivatives demonstrating high second-order inactivation rate constants against porcine pancreatic elastase (PPE), a model for human neutrophil elastase (HNE) [2]. The target compound's N-substitution pattern (phenylethyl linker with indole-acetamide) represents a novel combination not tested in the published oxazolidine-2,4-dione elastase inhibitor series. Researchers investigating HNE, cathepsin G, or proteinase 3 inhibition may evaluate this compound as a structurally novel starting point for medicinal chemistry optimization.

Chemical Biology Probe Design: Dual-Pharmacophore Strategy for Polypharmacology Studies

The covalent fusion of an indole-3-acetamide (kinase-targeting) moiety with an oxazolidine-2,4-dione (serine protease-targeting) moiety in a single molecular entity enables chemical biology experiments aimed at identifying synergistic or compensatory signaling between kinase and protease pathways. Such dual-pharmacophore compounds are of particular interest in cancer biology, where both kinase-driven proliferation and protease-mediated extracellular matrix remodeling contribute to tumor progression [1][2]. Researchers must independently validate target engagement for both pharmacophores in their specific cellular context before drawing mechanistic conclusions.

Structure-Activity Relationship (SAR) Reference Compound for Indole-Acetamide Library Expansion

As part of the broader chemical series sharing the 2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl scaffold (CAS range ~2034546-xx-xx and related prefixes), this compound represents the indole-terminated variant within a library that includes thiophene (CAS 2034252-28-1), naphthalene, chromene, cyclopropyl, and other terminal group substitutions . Procurement of this specific indole variant enables systematic SAR studies comparing the contribution of the indole heterocycle versus alternative terminal groups when the oxazolidine-2,4-dione/phenylethyl core is held constant, allowing deconvolution of terminal-group-specific effects on biological activity.

Quote Request

Request a Quote for N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(1H-indol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.